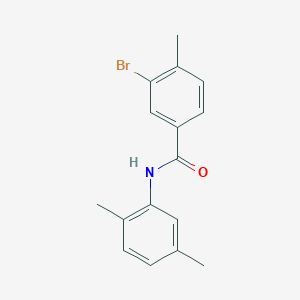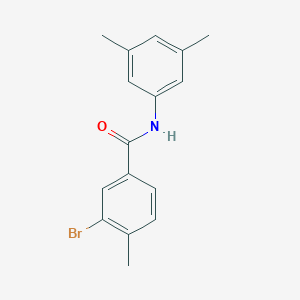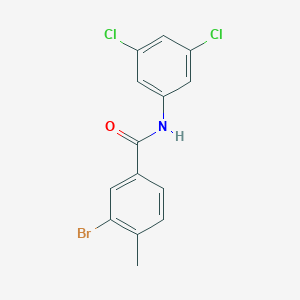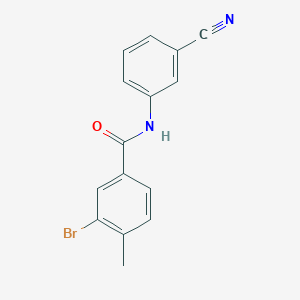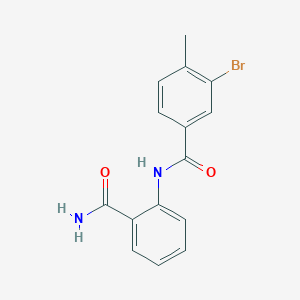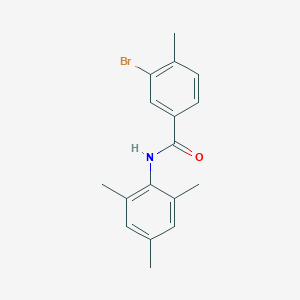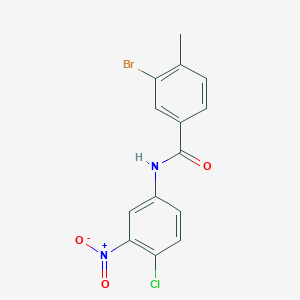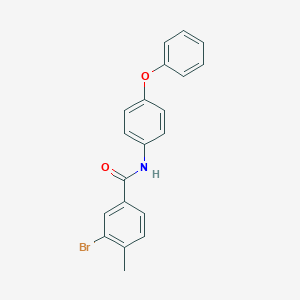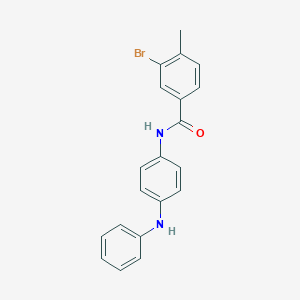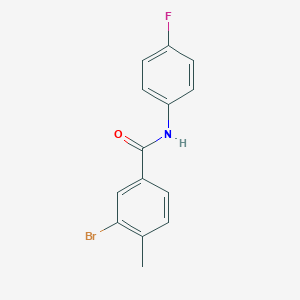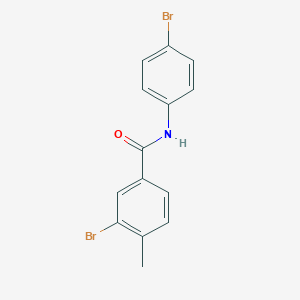![molecular formula C18H18N4O2S B321973 N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321973.png)
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with the molecular formula C18H18N4O2S and a molecular weight of 354.4 g/mol This compound is characterized by its unique structure, which includes a cyclopropane ring and a phenylcarbamothioyl group
Vorbereitungsmethoden
The synthesis of N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol under reflux conditions . The resulting product is then purified through recrystallization. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent and a human carbonic anhydrase inhibitor . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as carbonic anhydrase enzymes . By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-(4-{[2-(anilinocarbothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as N-(4-(2-(phenylcarbamothioyl)hydrazine-1-carbonyl)phenyl)nicotinamide While both compounds share a phenylcarbamothioyl group, their differences in structure lead to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C18H18N4O2S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[4-[(phenylcarbamothioylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-16(12-6-7-12)19-15-10-8-13(9-11-15)17(24)21-22-18(25)20-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,19,23)(H,21,24)(H2,20,22,25) |
InChI-Schlüssel |
XYAPFDKDZDKDEB-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazinecarboxamide](/img/structure/B321890.png)
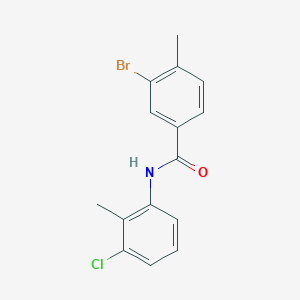
![Propyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B321899.png)
